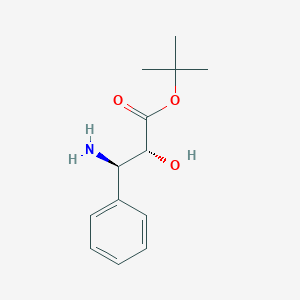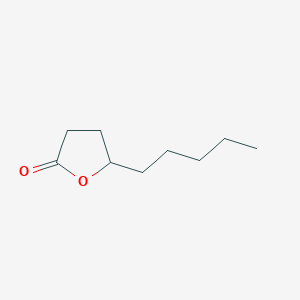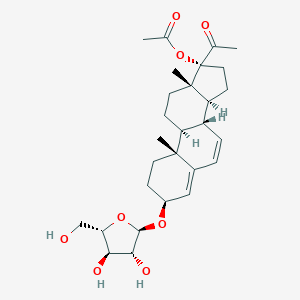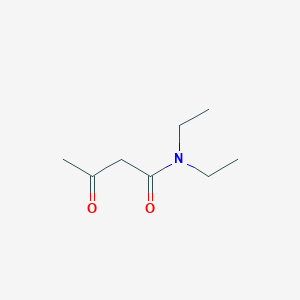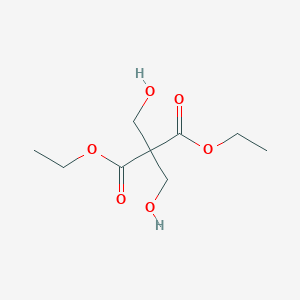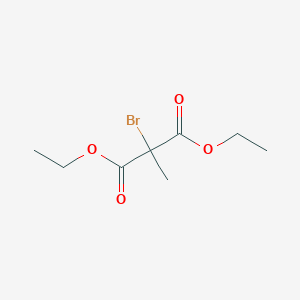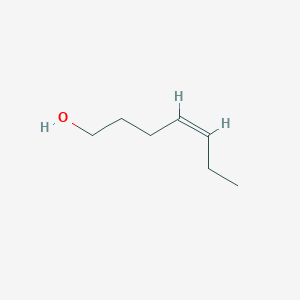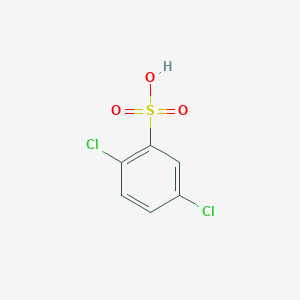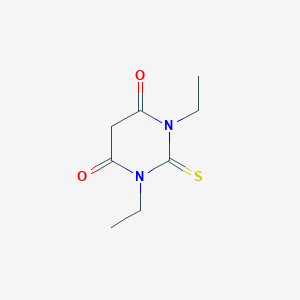
1,2-Diiodoethane
Übersicht
Beschreibung
1,2-Diiodoethane is a dihaloethane compound characterized by the presence of two iodine atoms attached to a two-carbon ethane backbone. It is a member of the haloalkanes, a group of chemical compounds widely used in various chemical syntheses and industrial applications.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure and conformational composition of 1,2-diiodoethane have been investigated using electron diffraction data. The molecules exist in the gas-phase as a mixture of conformers, predominantly in the anti conformation with a smaller percentage of the gauche conformation. The bond distances and valence angles are indicative of the influence of the large iodine atoms on the molecular geometry .
Chemical Reactions Analysis
1,2-Diiodoethane participates in various chemical reactions typical of dihaloalkanes. It can undergo nucleophilic substitution reactions where one or both iodine atoms are replaced by other groups. It can also be involved in elimination reactions to form alkenes. The papers provided do not detail specific reactions of 1,2-diiodoethane, but studies on similar compounds suggest a rich chemistry that could be applied to 1,2-diiodoethane as well .
Physical and Chemical Properties Analysis
The physical properties of 1,2-diiodoethane, such as melting and boiling points, density, and solubility, are not explicitly provided in the papers. However, the chemical properties can be inferred from its molecular structure analysis. The presence of heavy iodine atoms likely makes 1,2-diiodoethane denser and with higher boiling and melting points compared to other dihaloethanes. The electron diffraction study provides insights into the conformational preferences of the molecule, which can influence its reactivity and interactions with other chemical species .
Relevant Case Studies
The papers do not provide specific case studies on the use of 1,2-diiodoethane. However, the study of its molecular structure and conformational composition is crucial for understanding its reactivity and potential applications in synthesis. The rotational isomerism study of 1,2-diiodoethane and other dihaloethanes provides valuable information on the stereoelectronic effects that govern their behavior, which is essential for designing chemical reactions and processes involving these compounds .
Wissenschaftliche Forschungsanwendungen
Mutagenic Assessment in Human Cells
1,2-Diiodoethane's mutagenic properties were evaluated in the human cell line, EUE, through a system based on diphtheria toxin selection. While other halogenated compounds displayed a strong mutagenic effect, 1,2-diiodoethane was not mutagenic at a concentration allowing a 41% survival rate, indicating its relatively safer profile compared to similar compounds (Ferreri et al., 2004).
Stereoselectivity in Chemical Reactions
A study focused on the stereoselectivity of ethylidene dimerization to form 2-butenes revealed that 1,1-diiodoethane on an Ag(111) surface resulted in the formation of trans-2-butenes. This highlights the potential use of 1,2-diiodoethane in specific chemical synthesis processes requiring precision in stereochemical outcomes (Wu et al., 2000).
Electrocatalytic Reduction Studies
The electrocatalytic reduction of 1,2-diiodoethane by anions of a supramolecular complex was investigated, showcasing the molecule's reactivity and potential use in electrochemical applications. The study provides insight into the molecular interactions and reaction kinetics associated with 1,2-diiodoethane (Ye et al., 2007).
Material Science and Engineering
1,2-Diiodoethane was utilized in an in situ chemical reduction process of graphene oxide in a polymer matrix. The process significantly enhanced the electrical conductivity and mechanical properties of the resulting graphene/polyimide composites, demonstrating 1,2-diiodoethane's role in advanced material fabrication (Guo et al., 2015).
Structural and Spectroscopic Analysis
Research on the microwave spectrum and iodine nuclear quadrupole coupling constants of 1,1-diiodoethane provided detailed insights into its molecular structure and behavior. This information is crucial for understanding the molecule's properties and potential applications in various scientific fields (Carrillo et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2-diiodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBZLMLLFVFKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060791 | |
| Record name | Ethane, 1,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Diiodoethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.69 [mmHg] | |
| Record name | 1,2-Diiodoethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Diiodoethane | |
CAS RN |
624-73-7 | |
| Record name | 1,2-Diiodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diiodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIIODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH8PPH966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



